Garvicin ML
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
LVATGMAAGVAKTIVNAVSAGMDIATALSLFSGAFTAAGGIMALIKKYAQKKLWKQLIAA |
Origin of Product |
United States |
Molecular Characterization and Structural Elucidation of Garvicin Ml
Producer Organism and Isolation Context of Garvicin ML
The producer of this compound has been identified as the bacterial strain Lactococcus garvieae DCC43. nih.govasm.orgnih.gov This strain is responsible for synthesizing the potent bacteriocin (B1578144). asm.org The gene cluster within L. garvieae DCC43 responsible for the production of this compound contains nine open reading frames, including the garA gene which encodes the bacteriocin precursor. asm.orgresearchgate.netnih.gov
Lactococcus garvieae DCC43 was isolated from Mallard ducks (Anas platyrhynchos). nih.govscdi-montpellier.fr This discovery places the origin of this particular bacteriocin-producing bacterium within an avian host environment.
Identification of Lactococcus garvieae DCC43
Primary Structure Analysis of this compound
The determination of this compound's primary structure was a multi-step process that revealed its novel, circular nature.
Initial attempts to sequence the N-terminal amino acid of the purified peptide using Edman degradation were unsuccessful. nih.gov This failure suggested that the peptide was either N-terminally blocked or, as was later confirmed, possessed a circular structure. nih.gov
To elucidate the sequence, researchers employed a combination of proteolytic digestion and advanced spectrometric and genetic techniques. nih.gov The purified this compound was digested with the enzyme trypsin, which cleaved the peptide into two major fragments with molecular masses of 1,652 Da and 3,581 Da. nih.gov These fragments were then subjected to de novo amino acid sequencing using tandem mass spectrometry (MS-MS) peptide mapping. nih.govnih.gov Based on the amino acid sequences obtained from these fragments, degenerate primers were designed for PCR amplification to sequence the structural gene, termed garML, via reverse genetics. nih.gov
The analysis of the garML gene revealed that this compound is initially synthesized as a 63-amino-acid precursor peptide. nih.govresearchgate.netunit.nofrontiersin.org This precursor consists of a short, 3-amino-acid N-terminal leader peptide. nih.govnih.govfrontiersin.org Studies have shown that the cleavage of this leader peptide occurs before the final circularization of the bacteriocin. nih.gov Mass spectrometry analysis of culture supernatants confirmed the presence of linear forms of the peptide, both with and without the leader sequence, alongside the mature circular form. nih.gov
The mature, active form of this compound is a circular peptide composed of 60 amino acids. nih.govnih.govunit.no It is formed through a post-translational modification process where the 3-residue leader peptide is cleaved from the precursor. nih.govresearchgate.net Following this cleavage, a covalent peptide bond is formed between the newly exposed N-terminus (Leucine at position 4 of the precursor) and the C-terminus (Alanine at position 63). nih.govunit.nofrontiersin.org This head-to-tail cyclization results in the stable, mature bacteriocin with a determined molecular mass of 6004.2 Da. nih.govnih.govucm.es
Precursor Peptide Sequence Determination
Structural Topology and Conformational Analysis of this compound
The unique structural features of this compound are central to its stability and function. Its topology is defined by its circular backbone and a specific three-dimensional folding pattern.
Head-to-Tail Cyclization and Peptide Bond Formation
This compound is characterized by a circular peptide backbone, which is formed by a covalent peptide bond linking its N-terminal and C-terminal amino acid residues. nih.govoup.com This process, known as head-to-tail cyclization, is a key post-translational modification event. researchgate.netresearchgate.net The bacteriocin is initially synthesized as a linear precursor peptide which includes an N-terminal leader sequence of three amino acids (MFD). nih.gov This leader peptide is among the shortest described for any circular bacteriocin. nih.gov
During maturation, the leader peptide is first cleaved from the core peptide. nih.gov Following this cleavage, a peptide bond is formed between the newly exposed N-terminus (Leucine-1) and the C-terminus (Alanine-60) of the core peptide. researchgate.net Studies have demonstrated that leader peptide cleavage and the subsequent circularization are two distinct and independent biochemical events. nih.govacs.org This circular structure is essential for the antimicrobial activity of this compound, as linear forms of the peptide show no activity. nih.gov The cyclization also confers significant stability, making the peptide resistant to many proteolytic enzymes. nih.govresearchgate.net
Three-Dimensional Structural Features (e.g., Alpha-Helical Content, Globular Fold)
Predictive modeling based on its amino acid sequence suggests that this compound adopts a compact, globular three-dimensional structure. nih.govresearchgate.net This conformation is dominated by alpha-helical content, with the structure predicted to consist of four conserved α-helices. nih.govnih.gov These helices fold together to form a tight bundle that encloses a central, compact hydrophobic core. researchgate.netnih.gov
| Feature | Description |
| Molecular Mass | 6,004.2 Da (Mature Peptide) nih.gov |
| Amino Acid Count | 60 (Mature Peptide) researchgate.net |
| Precursor Form | 63-amino-acid prepeptide with a 3-amino-acid leader nih.gov |
| Secondary Structure | Four α-helices nih.govnih.gov |
| Tertiary Structure | Compact globular bundle with a hydrophobic core researchgate.netnih.gov |
| Key Surface Feature | Localized positive charge from a cluster of lysine (B10760008) residues nih.gov |
Comparative Structural Analysis with Other Circular Bacteriocins
This compound is classified as a subclass I (or subgroup i) circular bacteriocin. asm.orgnih.gov This group is characterized by cationic peptides with high isoelectric points (pI), typically around 10. asm.orgmdpi.com While this compound shares limited primary sequence identity with other circular bacteriocins—showing only 30% identity with carnocyclin A and 28% with enterocin (B1671362) AS-48—it shares significant structural homology with them. nih.govresearchgate.net
Members of this subclass, including enterocin AS-48, carnocyclin A, and this compound, are all predicted to fold into a similar three-dimensional architecture: a saposin-like globular structure composed of four or five α-helices surrounding a hydrophobic core. nih.govnih.govmdpi.comrsc.org This conserved structural framework, particularly the cationic surface and amphipathic nature, is a defining feature despite variations in their amino acid sequences. nih.gov
A key difference between this compound and many other circular bacteriocins is its exceptionally short leader peptide. nih.gov Furthermore, while many circular bacteriocins interact non-specifically with bacterial membranes, this compound has been shown to also utilize a specific receptor, the maltose (B56501) ABC transporter complex, to mediate its activity. oup.commdpi.comresearchgate.net
| Bacteriocin | Class/Subgroup | Number of Amino Acids (Mature) | Structural Fold | Leader Peptide Length |
| This compound | Subgroup I asm.org | 60 researchgate.net | 4 α-helices, globular nih.govnih.gov | 3 nih.gov |
| Enterocin AS-48 | Subgroup I asm.org | 70 nih.gov | 5 α-helices, globular researchgate.net | 35 nih.gov |
| Carnocyclin A | Subgroup I asm.org | 60 researchgate.net | 4 α-helices, globular nih.gov | 4 acs.org |
| Acidocin B | Subgroup II rsc.org | 58 ualberta.ca | 4 α-helices, globular ualberta.ca | 48 frontiersin.org |
| Gassericin A | Subgroup II nih.gov | 58 nih.gov | Not specified | 34 frontiersin.org |
Biosynthesis and Maturation Pathway of Garvicin Ml
Genetic Organization of the Garvicin ML Biosynthetic Gene Cluster
The genetic blueprint for this compound production is located on a plasmid and contained within a biosynthetic gene cluster. nih.govsecondarymetabolites.org Bioinformatic analysis of the Lactococcus garvieae DCC43 genome has identified a cluster of nine open reading frames (ORFs) that are likely involved in the bacteriocin's production and the producing bacterium's self-immunity. nih.govasm.org These genes are organized into distinct transcriptional units.
Identification and Annotation of garA, garX, garBCDE, and garFGH Genes
The this compound biosynthetic gene cluster is comprised of the following genes: garA, garX, garBCDE, and garFGH. nih.govasm.org The garBCDE and garFGH genes appear to form operons. nih.gov
| Gene(s) | Encoded Protein/Function |
| garA | Encodes the 63-amino-acid precursor peptide of this compound. nih.govnih.gov |
| garX | Encodes a large transmembrane protein. nih.govasm.org |
| garBCDE | Encodes a putative immunity protein (garB), an ATPase (garC), and two transmembrane proteins (garD and garE). nih.govsecondarymetabolites.org |
| garFGH | Encodes a putative ABC transporter complex. nih.govasm.org |
Role of Each Gene in the Biosynthesis Pathway
Functional genetic analysis has provided significant insights into the specific roles of these genes in the biosynthesis of this compound.
garA : This gene encodes the primary structure of the bacteriocin (B1578144) as a linear precursor peptide. nih.gov This precursor, named GarA, is 63 amino acids in length and includes a short three-amino-acid leader peptide at its N-terminus. nih.gov
garX : The garX gene product is a large transmembrane protein. nih.gov Inactivation of garX leads to a complete loss of this compound production and results in high sensitivity of the host bacterium to the bacteriocin. nih.govresearchgate.net This indicates that GarX is indispensable for both the biosynthesis and immunity of this compound. nih.gov It is believed to be a key component of the machinery responsible for the cyclization of the bacteriocin. nih.govresearchgate.net
garBCDE : This operon is crucial for both immunity and production of the active bacteriocin. nih.gov Deletion of the garBCDE operon abolishes this compound production and renders the producer strain highly susceptible to external this compound. nih.govresearchgate.net The garB gene is predicted to encode a small, hydrophobic protein that likely functions as the primary immunity determinant. nih.gov The garC (ATPase) and garD and garE (transmembrane proteins) are thought to form a complex with GarX that is involved in the export and circularization of the peptide. researchgate.net
garFGH : This operon encodes a putative ABC transporter. nih.gov Interestingly, deletion of garFGH has been shown to have no discernible effect on the production of or immunity to this compound, suggesting it is not essential for these processes under laboratory conditions. nih.gov
Precursor Processing Mechanisms
The maturation of the GarA precursor peptide into the final, active this compound involves a series of precise processing events.
Leader Peptide Cleavage: Enzymatic Steps and Unidentified Peptidases
The this compound precursor is synthesized with a three-amino-acid leader peptide (MFD). nih.gov This leader peptide must be cleaved off to allow for the subsequent cyclization of the peptide. Mass spectrometry analysis of culture supernatants from the wild-type L. garvieae DCC43 has revealed the presence of both the mature circular form of this compound and linear forms, both with and without the leader sequence. nih.govasm.org This finding strongly suggests that the cleavage of the leader peptide is a distinct step in the maturation process. nih.gov
Crucially, the peptidase responsible for this cleavage has not been identified within the this compound gene cluster. nih.govresearchgate.net This implies that the enzyme responsible for this critical step is a separate functional entity, encoded elsewhere in the bacterial genome. nih.gov
Temporal Relationship between Leader Peptide Cleavage and Circularization
A key insight into the biosynthesis of this compound is the temporal separation of leader peptide cleavage and circularization. nih.gov The presence of linear this compound peptides lacking the leader sequence in the culture supernatant indicates that cleavage precedes the final cyclization step. nih.govasm.org This was the first conclusive evidence that these two maturation events are separated in time for this class of bacteriocins. nih.gov
Cyclization Machinery and Enzymatic Mechanisms
The final and defining step in this compound biosynthesis is the formation of a peptide bond between the N-terminal leucine (B10760876) and the C-terminal alanine (B10760859) of the processed precursor, resulting in a circular 60-amino-acid peptide. researchgate.netnih.gov
The exact enzymatic machinery responsible for this cyclization is not fully elucidated, but experimental evidence points to a complex interplay between the products of the garX and garBCDE genes. nih.govresearchgate.net Mutants lacking either garX or the garBCDE operon are unable to produce the circular form of the bacteriocin, accumulating only the linear precursor. nih.govresearchgate.net This strongly implicates these gene products in the cyclization process. It is hypothesized that GarX and the GarBCDE proteins form a membrane-associated complex that facilitates the cyclization and export of the mature bacteriocin. researchgate.net The precise biochemical mechanism by which this complex catalyzes the head-to-tail ligation remains an area of active research. mdpi.com
Role of GarX and GarBCDE Multicomplex in Cyclization
The cyclization of the GarML precursor is a critical step in its maturation, conferring stability and antimicrobial activity. asm.org This process is not spontaneous but is mediated by a protein multicomplex encoded by the gar gene cluster. nih.govresearchgate.net Functional genetic analysis has identified two essential components for this reaction: GarX and the GarBCDE complex. nih.govresearchgate.net
GarX is a large transmembrane protein, and the garBCDE operon encodes for a putative immunity protein (GarB), an ATPase (GarC), and two transmembrane proteins (GarD and GarE). asm.orgnih.govasm.org It is proposed that these proteins, GarX and GarBCDE, form a functional multicomplex located in the cell membrane. nih.govresearchgate.net
Experimental evidence from knockout studies has demonstrated the indispensable nature of this complex. nih.govresearchgate.net Strains with deletions in the garBCDE operon or with an inactivated garX gene were unable to produce the mature, circular form of GarML. nih.govresearchgate.net Instead, these mutants accumulated only the linear forms of the bacteriocin (both with and without the leader peptide) in their culture supernatants. nih.govnih.gov This finding conclusively shows that the GarX and GarBCDE proteins are directly involved in the cyclization process. nih.govnih.gov Without this machinery, the final head-to-tail ligation of the linear precursor cannot occur. asm.org
Proposed Models for Peptide Circularization
Based on genetic and mass spectrometry data, a model for the biosynthesis of GarML has been proposed. nih.govresearchgate.net A key finding that shapes this model is that the cleavage of the leader peptide and the circularization of the peptide backbone are two distinct and sequential events. nih.govnih.gov This was evidenced by the detection of the processed, linear form of GarML (without the leader peptide) in both wild-type and mutant strains that are deficient in cyclization. nih.gov This indicates that the removal of the three-amino-acid leader peptide by an as-yet-unidentified peptidase precedes the cyclization step. nih.govnih.govasm.org
The proposed model for GarML biosynthesis is as follows:
The garA gene is transcribed and translated into the 63-amino-acid precursor peptide. nih.gov
The three-amino-acid leader peptide is cleaved from the N-terminus by a peptidase that is likely not encoded within the gar gene cluster. nih.govasm.org
The resulting 60-amino-acid linear peptide is then recognized by the membrane-bound GarX-GarBCDE multicomplex. nih.govresearchgate.net
This complex facilitates the concomitant circularization (head-to-tail ligation between Leu4 and Ala63) and export of the peptide out of the cell. nih.govnih.govresearchgate.net
The mature, active, and circular GarML is then released into the extracellular environment. nih.govresearchgate.net
Transport and Secretion Pathways of Mature this compound
The export of the mature GarML from the producer cell is intricately linked to its final maturation step. The machinery responsible for secretion is encoded within the gar gene cluster and is essential for releasing the active bacteriocin.
Involvement of ABC Transporter Systems
The gar gene cluster in Lactococcus garvieae DCC43 contains two operons encoding putative ATP-binding cassette (ABC) transporter systems: garBCDE and garFGH. asm.orgasm.org
The garBCDE operon includes garC, which encodes a putative ATPase, a core component of ABC transporters that provides the energy for transport through ATP hydrolysis. asm.org This operon, along with garX, forms the essential multicomplex for cyclization and is also believed to be responsible for the export of the mature bacteriocin. nih.govresearchgate.net
The second putative ABC transporter is encoded by the garFGH operon. asm.orgasm.org However, functional analysis through gene deletion revealed that the garFGH operon is not essential for either the production of or immunity to GarML. asm.orgnih.gov This suggests it may have an accessory function or is not the primary transporter for GarML secretion under laboratory conditions. asm.orgresearchgate.net In contrast, the maltose (B56501) ABC transporter has been identified as a specific receptor for GarML on the surface of target cells, mediating its antimicrobial activity, but it is not involved in its secretion from the producer strain. unit.noasm.orgresearchgate.net
Export Mechanisms Across Cellular Membranes
The export of GarML is proposed to be directly coupled with the circularization process. nih.govresearchgate.net The membrane-spanning multicomplex, formed by the GarX and GarBCDE proteins, acts as the dedicated machinery for this dual function. nih.govresearchgate.net After the initial cleavage of the leader peptide from the precursor, the linear peptide is processed by this complex. nih.gov
The model posits that as the GarX-GarBCDE complex catalyzes the formation of the peptide bond between the N- and C-termini of the bacteriocin, it simultaneously translocates the newly formed circular molecule across the cellular membrane. nih.govresearchgate.net This ensures that the potent, active form of the bacteriocin is released directly into the extracellular space, preventing potential toxicity to the producer cell. frontiersin.org This coupled mechanism of circularization and export is a key feature of the GarML biosynthesis pathway. nih.gov
Producer Immunity Mechanisms Against this compound
To avoid self-intoxication, bacteriocin-producing bacteria have evolved specific immunity systems. In the case of GarML, this protection is primarily conferred by proteins encoded within the same gene cluster responsible for its production.
Identification and Function of Immunity Proteins (e.g., GarB)
The primary determinant of immunity to this compound has been identified as the GarB protein. asm.orgnih.gov The garB gene is the first gene in the garBCDE operon. asm.org By analogy with other circular bacteriocin immunity proteins, GarB is thought to be the main protein providing self-protection to the producer cell. nih.gov
However, research indicates that GarB alone is not sufficient to provide full immunity. asm.orgresearchgate.net Functional studies have shown that the entire GarX-GarBCDE multicomplex is required for complete resistance. nih.govresearchgate.net Mutant strains with deletions in garBCDE or garX not only failed to produce circular GarML but also exhibited high-level sensitivity to externally added GarML. nih.govresearchgate.netnih.gov This demonstrates that the proteins involved in maturation and transport (GarX, GarC, GarD, GarE) are also integral to the immunity mechanism. nih.gov The requirement of the entire complex for full immunity is a common feature among bacteriocin producers, ensuring a robust self-protection strategy. asm.org
Multi-Component Immunity Determinants and Their Interplay
Bacteriocin producers must possess a mechanism to protect themselves from the antimicrobial action of the peptides they synthesize. For this compound, this self-protection is not conferred by a single protein but by a multi-component immunity system encoded within the same gene cluster responsible for its production. nih.gov This system ensures the producing strain, Lactococcus garvieae DCC43, remains immune to the this compound it secretes. asm.org
The primary immunity determinants are located within the garBCDE operon. nih.gov This operon encodes a putative immunity protein, GarB, along with an ATPase (GarC) and two transmembrane proteins (GarD and GarE). nih.gov The interplay between these components is crucial for providing robust immunity. Deletion of the entire garBCDE operon resulted in a dramatic 250-fold decrease in the producer strain's immunity to this compound. nih.gov This demonstrates that this operon is the principal source of self-protection.
Interestingly, the components involved in immunity also appear to be linked to bacteriocin maturation and export, as the deletion of garBCDE also stopped bacteriocin production. nih.gov This suggests a tightly coupled system where the machinery for export and immunity are functionally integrated.
The gene cluster also contains another putative transport system encoded by the garFGH operon. nih.gov While similar ABC transporters in other bacteriocin systems sometimes contribute to immunity, the deletion of garFGH in the this compound producer did not affect its level of immunity. nih.govresearchgate.net This indicates that the GarFGH complex does not play a significant role in self-protection, reinforcing the central role of the GarBCDE components. The immunity system for this compound is distinct from the target-cell receptor, which has been identified as the maltose ABC transporter in sensitive strains like Lactococcus lactis. asm.orgunit.no
| Immunity Component | Gene(s) | Type of Component | Role in Immunity |
| GarB | garB | Putative immunity protein | Believed to be a key component of the immunity system. nih.gov |
| GarCDE | garCDE | ATPase and transmembrane proteins | Essential for providing the wild-type level of immunity; their deletion drastically reduces self-protection. nih.gov |
| GarFGH | garFGH | Putative ABC transporter complex | Does not appear to be involved in providing immunity to this compound. nih.govresearchgate.net |
Mechanism of Action of Garvicin Ml on Target Cells
Target Cell Specificity and Spectrum of Activity (Microbiological Basis)
Garvicin ML exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. rsc.org Its effectiveness has been demonstrated against a range of genera, including Enterococcus, Lactococcus, Lactobacillus, Listeria, Clostridium, and Streptococcus. rsc.org The antimicrobial action of this compound is notable for its high potency at nanomolar concentrations against sensitive strains. researchgate.net Unlike some bacteriocins, its activity against Gram-negative bacteria has not been observed, suggesting a mode of action dependent on specific cell envelope structures present in Gram-positive organisms. researchgate.net
The table below summarizes the inhibitory spectrum of this compound against various indicator strains, highlighting its potent activity against several lactic acid bacteria and the foodborne pathogen Clostridium perfringens. researchgate.net
| Indicator Strain | Activity (Arbitrary Units/mL) |
| Lactococcus lactis | High |
| Clostridium perfringens | High |
| Lactobacillus spp. | Moderate to High |
| Enterococcus spp. | Moderate to High |
| Listeria spp. | Moderate |
| Streptococcus spp. | Moderate |
Data synthesized from research findings on this compound's antimicrobial spectrum.
Receptor-Mediated Interaction of this compound
A key feature of this compound's mechanism is its interaction with a specific receptor on the target cell surface, a characteristic that distinguishes it from many other circular bacteriocins that were initially thought to act in a receptor-independent manner. rsc.orgfrontiersin.org
Identification of the Maltose (B56501) ABC Transporter Complex as a Docking Receptor
Seminal research has unequivocally identified the maltose ABC transporter complex, encoded by the malEFG genes, as the specific docking receptor for this compound. unit.noasm.orgnih.gov This discovery was made through the generation and analysis of this compound-resistant mutants of Lactococcus lactis IL1403. asm.orgnih.gov These resistant mutants invariably displayed an inability to metabolize maltose and starch, a phenotype linked to a large chromosomal deletion that included the malEFG operon. nih.gov
The maltose ABC transporter is a multi-protein complex responsible for the uptake of maltose into the bacterial cell. Its components are:
MalE: A periplasmic or substrate-binding protein that captures maltose.
MalF and MalG: Transmembrane proteins that form the channel for maltose translocation.
MalK: An ATP-binding cassette (ABC) protein that energizes the transport process through ATP hydrolysis.
Role of Receptor-Binding in Antimicrobial Activity
The interaction with the maltose ABC transporter is crucial for the high-level sensitivity of target cells to this compound, particularly at low concentrations. asm.orgmdpi.comresearchgate.net Complementation of the this compound-resistant mutants with the malEFG genes restored their sensitivity to the bacteriocin (B1578144) to normal levels. asm.orgnih.gov This directly demonstrates the essential role of the transporter complex in mediating the antimicrobial activity of this compound. asm.orgnih.gov The sensitivity to this compound is also correlated with the expression level of the maltose ABC transporter; higher expression leads to increased sensitivity. asm.org This receptor-mediated interaction is believed to facilitate the subsequent steps of membrane destabilization and pore formation. biorxiv.org
Concentration-Dependent Activity Profiles (Receptor-Dependent vs. Independent Effects)
This compound exhibits a fascinating dual, concentration-dependent mode of action. frontiersin.orgasm.org
At low concentrations: The antimicrobial activity of this compound is strictly receptor-dependent. asm.orgmdpi.com The interaction with the maltose ABC transporter is a prerequisite for its lethal action. This high-affinity interaction allows the bacteriocin to be effective at very low, physiologically relevant concentrations. frontiersin.org
At high concentrations: this compound can exert a receptor-independent killing effect. asm.orgresearchgate.net This is consistent with the behavior of other circular bacteriocins, which are known to directly interact with and disrupt lipid bilayers at elevated concentrations. asm.org This suggests that at a high enough concentration, this compound can bypass the need for a specific receptor and directly permeabilize the cell membrane through less specific electrostatic and hydrophobic interactions. frontiersin.org
Membrane Interaction and Permeabilization
Following the initial receptor binding, the ultimate cause of cell death induced by this compound is the disruption of the cytoplasmic membrane's integrity. biorxiv.orgresearchgate.net
Disruption of Membrane Integrity
Like other circular bacteriocins, this compound is a cationic and amphiphilic molecule. nih.gov This structure facilitates its interaction with the negatively charged bacterial cell membrane. frontiersin.org After docking onto the maltose ABC transporter, this compound is thought to insert into the membrane, leading to the formation of pores or ion channels. mdpi.combiorxiv.org This permeabilization of the membrane results in the leakage of essential ions and small molecules, the dissipation of the proton motive force, and ultimately, cell death. frontiersin.orgresearchgate.net The exact mechanism of pore formation, whether through a "barrel-stave" or "toroidal pore" model, is still a subject of ongoing research for many circular bacteriocins.
Pore Formation Mechanisms and Ion Leakage
The fundamental mechanism of this compound's antimicrobial activity is its capacity to compromise the bacterial cell membrane, causing permeation and subsequent leakage of cellular contents. frontiersin.org Upon binding to the target cell, this compound induces the formation of pores or non-selective ion channels in the cytoplasmic membrane. frontiersin.orgasm.org This disruption leads to the leakage of ions, such as potassium ions (K+), and other low-molecular-weight solutes from the cytoplasm. frontiersin.orgresearchgate.net While the general model for many circular bacteriocins involves direct interaction and insertion into the lipid bilayer, the action of this compound is enhanced by the presence of a specific membrane protein complex. nih.govnih.gov This suggests a more complex, and potentially receptor-mediated, pore formation process compared to bacteriocins that act non-specifically on lipid bilayers. nih.gov
Dissipation of Membrane Potential
The uncontrolled efflux of ions, particularly K+, through the pores formed by this compound leads to the rapid dissipation of the target cell's membrane potential. frontiersin.orgresearchgate.net The membrane potential is a critical component of the proton motive force, which is essential for vital cellular functions such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. The collapse of this potential effectively halts these processes, culminating in cell death. frontiersin.orgunit.no
Intracellular Effects and Cellular Pathway Modulation
While the primary target of this compound is the cell membrane, its interaction with membrane components triggers a cascade of events that profoundly affect intracellular processes.
Inhibition of Essential Cellular Processes (e.g., Septum Formation, Cell Wall Biosynthesis)
While some bacteriocins, such as Garvicin A, are known to specifically inhibit cell wall biosynthesis by preventing septum formation, the primary mechanism described for this compound is different. researchgate.netnih.govasm.orgmdpi.com Studies on Garvicin A show that it causes target cells to elongate and fail to divide, a hallmark of septum formation inhibition. nih.govasm.org However, the main body of research on this compound points towards membrane disruption as its principal mode of action, initiated by interaction with a specific transporter. nih.govasm.org It has been suggested that the mode of action of this compound may differ from other circular bacteriocins, as it showed no activity against Gram-negative strains in some studies. nih.gov
Interactions with Intracellular Components
A key aspect of this compound's mechanism is its interaction with the maltose ABC transporter. nih.govasm.org Studies have demonstrated that this transporter complex is required to facilitate high-level sensitivity to the bacteriocin. asm.orgasm.org Strains of Lactococcus lactis that developed resistance to this compound were found to have mutations in the genes encoding the maltose ABC transporter and were subsequently unable to utilize maltose. asm.org
This interaction suggests a concentration-dependent mode of action. nih.gov
At low concentrations , this compound likely requires a specific interaction with the maltose ABC transporter, which may function as a target receptor or a docking molecule. asm.orgnih.govasm.org This interaction could lock the transporter into an open conformation, leading to the efflux of intracellular solutes and cell death. asm.org
At high concentrations , receptor-independent killing has been observed, which is consistent with the action of other circular bacteriocins that can directly permeabilize the membrane. asm.orgasm.org
The requirement of the maltose ABC transporter for high sensitivity is a distinguishing feature of this compound's activity. nih.govunit.no
| This compound Concentration (BU/ml) | Frequency of Resistant Colony Formation | Resulting Phenotype of Mutants |
|---|---|---|
| 150 | ~10-7 | Loss of ability to utilize maltose |
| 200-250 | ~10-8 | |
| >250 | No colonies obtained | N/A |
Data adapted from studies on spontaneous GarML-resistant mutants, which showed that resistance correlated with an inability to grow on maltose-containing medium. asm.org
Structure-Activity Relationship (SAR) Studies of this compound
The unique structural features of this compound are intrinsically linked to its function and stability. It is a 60-amino-acid peptide produced from a 63-amino-acid precursor, which undergoes processing to form the mature, circular molecule. nih.gov Protein modeling suggests this compound folds into a compact, globular bundle of α-helices that enclose a hydrophobic core. asm.org A key feature is a surface cluster of basic amino acid residues, which creates a positive charge that is thought to facilitate its initial attraction to the negatively charged surface of target cells. asm.org
Impact of Circular Structure on Activity and Stability
The circular, head-to-tail peptide bond of this compound is essential for its antimicrobial activity. nih.govasm.org Studies using knockout strains that produced a linearized version of this compound revealed a complete loss of antimicrobial function, demonstrating that the cyclic structure is critical for its biological action. nih.govasm.org It is believed that the circularization is vital for maintaining the correct three-dimensional structure necessary for interaction with the target cell. nih.gov
Furthermore, this circular conformation confers remarkable stability. asm.org this compound is highly resistant to high temperatures, changes in pH, and degradation by proteolytic enzymes. asm.orgnih.gov This stability makes the circular structure a key attribute, enhancing its resilience and potential efficacy as an antimicrobial agent. nih.gov
Analysis of Amino Acid Residues Critical for Activity and Target Binding
The specific amino acid composition and arrangement of this compound are fundamental to its function and ability to bind to target cells. The mature peptide consists of 60 amino acid residues. researchgate.net A key feature is a cluster of basic amino acid residues that create a localized positive charge on the peptide's surface. asm.orgresearchgate.netnih.gov This cationic region is crucial for the initial electrostatic attraction to the anionic surface of target bacterial cells. asm.org
The circular structure of this compound is formed by a post-translational "head-to-tail" peptide bond between the N-terminal Leucine (B10760876) (L1) and the C-terminal Alanine (B10760859) (A60). researchgate.net This cyclization is essential for its antimicrobial properties.
Table 1: Amino Acid Residues Critical for this compound Activity
| Residue Type | Specific Residues | Role in Activity | Citation |
|---|---|---|---|
| Cationic Amino Acids | Lysine (B10760008) 46 (Lys 46), Lysine 47 (Lys 47), Lysine 52 (Lys 52), Lysine 53 (Lys 53), Lysine 56 (Lys 56) | Impart a positive charge on the peptide surface, facilitating attraction to the negatively charged target cell membrane. | asm.orgresearchgate.net |
Studies involving spontaneous this compound-resistant mutants have indirectly highlighted the importance of the target binding site. These mutants showed defects in maltose utilization due to a large chromosomal deletion affecting the maltose ABC transporter, confirming this transporter as the cellular target. asm.org
Influence of Conformational Changes on Mechanistic Activity
The three-dimensional conformation of this compound is intrinsically linked to its stability and antimicrobial function. The circular backbone is paramount; knockout strains engineered to produce only linear forms of the bacteriocin displayed a complete loss of antimicrobial activity. asm.org This demonstrates that the circular structure is indispensable for its function, likely because it is required to maintain the correct three-dimensional fold for target interaction. asm.org
This compound folds into a compact, globular structure composed of four or five α-helices that surround a dense hydrophobic core. asm.orgresearchgate.netnih.govasm.org This tightly folded conformation has significant implications for its stability.
Key Conformational Features:
High Stability: The circular and globular structure makes this compound highly resistant to changes in pH, high temperatures (up to 100°C), and various proteolytic enzymes. researchgate.netnih.gov
Protease Resistance: The resistance to proteases is not due to a lack of cleavage sites but rather to the inaccessibility of these sites within the tightly folded structure. nih.gov This structural integrity enhances its biological stability and activity. nih.gov
Activity Enhancement upon Purification: The purification process itself can influence the bacteriocin's conformation. Increased purity is associated with higher antibacterial activity and a broader spectrum. nih.gov This is attributed to the removal of potential inhibitors, the disaggregation of bacteriocin molecules, and potential conformational changes occurring in hydrophobic solvents used during purification. researchgate.netnih.gov
It has been suggested that the mode of action for circular bacteriocins like this compound might be concentration-dependent, potentially involving nonspecific membrane disruption at higher concentrations, in addition to the specific receptor-mediated action at lower concentrations. asm.org The conformational stability provided by its circular nature is essential for both potential mechanisms.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Alanine |
| Carnocyclin A |
| Enterocin (B1671362) AS-48 |
| Leucine |
| Lysine |
Advanced Research Methodologies and Biotechnological Advancements for Garvicin Ml
Genetic Engineering and Heterologous Expression Systems for Garvicin ML Production
Genetic engineering and the use of heterologous hosts are pivotal in scaling up the production of bacteriocins like this compound, moving beyond the limitations of the native producer, Lactococcus garvieae. nih.govmdpi.com
While extensive data on the optimization of this compound production is emerging, research on related garvicins, such as Garvicin KS and Garvicin Q, provides a clear framework for enhancing yields. For the leaderless bacteriocin (B1578144) Garvicin KS, production by its native producer Lactococcus garvieae KS1546 was initially low under standard laboratory conditions. frontiersin.orgbiorxiv.org A systematic evaluation of culture media led to a new formulation with pasteurized milk and tryptone that increased GarKS production by approximately 60-fold. frontiersin.orgbiorxiv.org Further enhancement was achieved by increasing the gene dose of the bacteriocin gene cluster (gak), which resulted in a four-fold increase in production. frontiersin.orgbiorxiv.org By combining the optimized medium, increased gene dose, and controlled fermentation conditions (constant pH 6 and 50-60% dissolved oxygen), researchers achieved a remarkable 2000-fold increase in Garvicin KS production, reaching up to 1.2 g/L. frontiersin.orgbiorxiv.org
Similarly, heterologous production of Garvicin Q in Corynebacterium glutamicum was optimized by addressing peptide adsorption to the bacterial envelope. microbiota-ism.comnih.gov The addition of CaCl2 and Tween 80 to the culture medium reduced this adsorption, boosting the yield of GarQ. microbiota-ism.comnih.gov Further improvements involved using an HtrA-deficient C. glutamicum strain and maintaining low-aeration conditions, which collectively increased GarQ titers to approximately 100 mg/L. microbiota-ism.com These strategies, focused on medium composition, gene dosage, and fermentation parameters, are directly applicable to improving the production of this compound.
Table 1: Strategies for Enhanced Garvicin Production
| Strategy | Method | Host Organism | Target Bacteriocin | Reported Yield Increase | Reference(s) |
|---|---|---|---|---|---|
| Media Optimization | Supplementation with pasteurized milk and tryptone | Lactococcus garvieae KS1546 | Garvicin KS | ~60-fold | frontiersin.org, biorxiv.org |
| Media Optimization | Addition of CaCl2 and Tween 80 | Corynebacterium glutamicum | Garvicin Q | ~2-fold (from 7 mg/L to 15 mg/L) | microbiota-ism.com, nih.gov |
| Gene Dose Engineering | Increased copy number of the bacteriocin gene cluster | Lactococcus garvieae KS1546 | Garvicin KS | 4-fold | frontiersin.org, biorxiv.org |
| Fermentation Control | Constant pH and dissolved oxygen levels | Lactococcus garvieae KS1546 | Garvicin KS | Part of a combined >2000-fold increase | frontiersin.org, biorxiv.org |
| Host Strain Engineering | Use of HtrA-deficient strain | Corynebacterium glutamicum | Garvicin Q | ~2.7-fold (from 15 mg/L to 40 mg/L) | microbiota-ism.com, nih.gov |
| Fermentation Control | Low-aeration conditions | HtrA-deficient C. glutamicum | Garvicin Q | ~2.5-fold (from 40 mg/L to 100 mg/L) | microbiota-ism.com |
Lactococcus lactis is a favored host for the heterologous expression of bacteriocins due to its status as a food-grade microorganism and its well-characterized genetics. mdpi.com Research has demonstrated that L. lactis can be engineered to produce various garvicins, including Garvicin A and Garvicin Q. mdpi.comresearchgate.net For this compound, studies have revealed a crucial interaction within this host; the maltose (B56501) ABC transporter in L. lactis IL1403 is essential for high-level sensitivity to the bacteriocin. asm.org Spontaneous mutants of L. lactis with lowered sensitivity to GarML showed deletions in a chromosomal region that includes the malEFG genes encoding this transporter. asm.org Complementation with these genes restored normal sensitivity, indicating the transporter's key role in this compound's activity. asm.org This knowledge is critical for designing effective L. lactis expression systems, as the host's sensitivity must be managed, for instance, by co-expressing the corresponding immunity genes. mdpi.comnih.gov
Other host systems have also been successfully employed. Escherichia coli has been used for the in vivo production of this compound, particularly in the context of synthetic biology approaches. nih.gov Furthermore, Corynebacterium glutamicum has been established as an effective host for producing bacteriocins like Garvicin Q, demonstrating its potential for this compound production as well. microbiota-ism.complymouth.ac.uk The choice of host is critical, as some, like C. glutamicum, are naturally insensitive to certain garvicins because they lack the specific target receptors, which is a prerequisite for production at high titers. nih.gov
Table 2: Host Systems for Garvicin and Related Bacteriocin Production
| Host Organism | Bacteriocin | Purpose/Key Finding | Reference(s) |
|---|---|---|---|
| Lactococcus lactis | This compound | Sensitivity is mediated by the maltose ABC transporter. | asm.org |
| Lactococcus lactis | Garvicin A, Garvicin Q | Successful heterologous production and co-production with nisin. | mdpi.com, researchgate.net |
| Escherichia coli | This compound | In vivo production using synthetic biology (SIML). | nih.gov |
| Corynebacterium glutamicum | Garvicin Q | Established as an effective production host with yields up to 100 mg/L. | plymouth.ac.uk, microbiota-ism.com, nih.gov |
Optimization of Gene Dose and Culture Conditions for Enhanced Yields
Synthetic Biology Approaches for this compound Engineering
The complex, multi-gene nature of circular bacteriocin biosynthesis has limited traditional heterologous production. nih.govnih.gov Synthetic biology offers powerful tools to bypass these native pathways, enabling efficient production and engineering of this compound. plymouth.ac.uk
In vitro cell-free protein synthesis (IV-CFPS) has emerged as a rapid and efficient method for producing proteins without the need for living cells. thermofisher.comneb.com This system utilizes cell extracts that contain all the necessary machinery for transcription and translation. thermofisher.com For this compound, IV-CFPS has been combined with ligation techniques to produce the active, circular peptide. nih.govresearchgate.net This approach avoids the complexities of gene cloning, host cell transformation, and cultivation, significantly accelerating the production and testing of bacteriocins. plymouth.ac.ukthermofisher.com The cell-free environment also allows for the production of proteins that might be toxic to a host organism. neb.com
A key breakthrough in this compound production is the combination of IV-CFPS with the Split-Intein Mediated Circular Ligation of Peptides and Proteins (SICLOPPS) system. nih.govresearchgate.net This synthetic biology tool circumvents the need for the native this compound biosynthetic genes. nih.govfrontiersin.org The process involves flanking the mature GarML peptide sequence with C- and N-terminal fragments of a split intein, such as Npu DnaE from Nostoc punctiforme. nih.govresearchgate.net When this single gene construct is expressed, either in vitro or in vivo, the intein fragments associate and catalyze a splicing reaction that excises the intein and ligates the N- and C-termini of the this compound peptide, forming the final circular product. nih.govfrontiersin.org This method has been successfully used to produce active this compound with the exact molecular mass and amino acid sequence as the native bacteriocin, demonstrating that the expression of a single gene is sufficient for its synthesis and circularization. nih.govnih.govplymouth.ac.uk
Table 3: Components of the IV-CFPS and SIML System for this compound Production
| Component | Description | Function | Reference(s) |
|---|---|---|---|
| Genetic Template | Synthetic gene construct in a protein expression vector (e.g., pUC-derived). | Encodes the fusion protein containing GarML flanked by intein fragments. | nih.gov, frontiersin.org |
| Mature GarML Gene | The 60-amino-acid sequence of mature this compound. | The target peptide to be circularized. | researchgate.net, nih.gov |
| Split Intein (e.g., Npu DnaE) | C-terminal (IC) and N-terminal (IN) intein fragments. | Flank the GarML sequence and catalyze the head-to-tail cyclization. | researchgate.net, nih.gov, frontiersin.org |
| Expression System | In vitro cell-free protein synthesis (IV-CFPS) or in vivo expression in E. coli. | Synthesizes the precursor protein from the genetic template. | nih.gov, plymouth.ac.uk |
The ability to chemically synthesize bacteriocins or produce them using modular synthetic biology platforms opens the door to creating novel analogues and derivatives with improved characteristics. frontiersin.orgmdpi.com The total chemical synthesis of this compound has been achieved. frontiersin.org One method utilized a butelase-mediated macrocyclization, where the linear precursor peptide was circularized in just 30 minutes with a 90% yield. frontiersin.org
This control over the peptide's structure allows for the substitution of specific amino acids to enhance activity or stability. google.com While a wide range of this compound analogues has not yet been extensively reported, proof-of-concept has been demonstrated for the related Garvicin Q. microbiota-ism.comdntb.gov.ua A synthetic variant of Garvicin Q, GarQM5F, where methionine at position 5 was replaced with phenylalanine, showed markedly increased activity against pathogens like Lactococcus lactis and Listeria monocytogenes. microbiota-ism.comdntb.gov.ua Such strategies, combining chemical synthesis and rational design, hold great potential for engineering this compound derivatives with tailored antimicrobial spectra or enhanced stability for various applications. plymouth.ac.ukmdpi.com
Split-Intein Mediated Circular Ligation of Peptides and Proteins (SICLOPPS)
Computational Approaches in this compound Research
Computational biology has provided powerful tools to predict and analyze the structural and genetic features of this compound, offering insights that complement experimental findings.
While a definitive crystal or NMR structure for this compound has not been the primary focus of published research, its three-dimensional (3D) structure has been extensively investigated using computational modeling. nih.gov Predictive modeling, utilizing tools such as DeepView, SWISS-MODEL, and ESyPred3D, suggests that this compound adopts a compact, globular structure. nih.gov This conformation is characterized by four conserved α-helices that enclose a dense hydrophobic core. nih.gov
This predicted structure aligns with the established architecture of other subclass I circular bacteriocins. asm.org Homology modeling, which uses the known 3D structures of related bacteriocins like enterocin (B1671362) AS-48 and carnocyclin A as templates, supports the four-helix bundle model for this compound. asm.orgnih.gov This structural motif, often described as a saposin-like fold, is a common feature among many circular bacteriocins, characterized by the packing of four or five α-helices. nih.govrsc.org Although detailed molecular dynamics simulations specifically for this compound are not extensively documented in public research, this technique is commonly used for similar bacteriocins to assess the stability of their folded structures and to simulate their interactions with bacterial membranes. researchgate.net
Specific ligand-receptor docking studies for this compound are not prominently detailed in available literature. However, a critical breakthrough that paves the way for such computational analyses is the identification of a potential receptor. Research has indicated that the maltose ABC-transporter is responsible for the sensitivity of Lactococcus lactis IL1403 to this compound, implicating it as a docking target. unit.no
Ligand-receptor docking simulations would computationally place the modeled 3D structure of this compound into the binding site of this maltose ABC-transporter. These studies are crucial for predicting the binding affinity and identifying the specific amino acid residues on both the bacteriocin and the receptor that are critical for their interaction. Such computational insights can guide future research, for instance, by suggesting specific residues to target in site-directed mutagenesis studies to confirm functional interactions.
Bioinformatics has been fundamental in understanding the genetic basis of this compound production. Analysis of the Lactococcus garvieae DCC43 genome led to the identification of the this compound gene cluster (gar). nih.govnih.govasm.org This cluster contains nine open reading frames (ORFs) that are believed to be involved in the bacteriocin's production, immunity, and transport. nih.govresearchgate.net
Searches using protein BLAST alignment and the NCBI Conserved Domain Database were employed to assign putative functions to the proteins encoded by these ORFs. nih.gov The analysis revealed that the gene cluster is organized into at least four distinct transcriptional units. nih.gov Key genes identified within this cluster include garA, which encodes the bacteriocin precursor peptide, and garX, encoding a large transmembrane protein. nih.govresearchgate.net Additionally, two polycistronic operons, garBCDE and garFGH, were identified. The garBCDE operon is thought to encode an immunity protein and a transport complex, while the garFGH operon encodes a putative ABC transporter. nih.gov Functional genetic analysis has confirmed that the garBCDE and garX units are essential for both the biosynthesis of this compound and for providing immunity to the producer strain. nih.govnih.gov
| Gene/Operon | Encoded Protein/Complex | Putative Function | Reference |
|---|---|---|---|
| garA | This compound Precursor | Bacteriocin structural peptide | nih.gov |
| garX | Transmembrane Protein | Biosynthesis and immunity | nih.gov |
| garBCDE | Immunity Protein & Transport Complex | Immunity, circularization, and transport | nih.gov |
| garFGH | ABC Transporter Complex | Putative transport (non-essential for production) | nih.gov |
Ligand-Receptor Docking Studies
Advanced Analytical Techniques for this compound Characterization
The precise chemical nature of this compound has been unveiled through the application of high-resolution analytical methods, which are essential for confirming its unique circular structure.
Mass spectrometry (MS) has been a cornerstone technique in the characterization of this compound. nih.gov Initial analysis using matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry determined the monoisotopic molecular mass of the mature bacteriocin to be 6,004.2 Da. nih.gov
Proteomic approaches have been vital for confirming the peptide's primary structure and its circular nature. Initial attempts at N-terminal sequencing using Edman degradation failed, which provided the first clue that the peptide was likely N-terminally blocked or cyclic. nih.gov To overcome this, researchers employed tandem mass spectrometry (MS-MS) for de novo peptide sequencing. nih.gov This involved proteolytic digestion of the purified this compound, typically with trypsin, to generate smaller linear peptide fragments that could be sequenced. The overlapping sequences of these fragments were then assembled to deduce the full amino acid sequence of the bacteriocin. nih.gov
Furthermore, MS analysis of culture supernatants from the wild-type producer strain and various mutant strains has provided deep insights into its biosynthesis. These analyses successfully detected not only the mature, circular form of this compound but also its linear precursor forms—both the full-length peptide with its three-amino-acid leader sequence and the processed linear peptide without the leader sequence. nih.gov This finding was crucial in demonstrating that the cleavage of the leader peptide is a separate step that occurs before the final circularization of the bacteriocin. asm.orgnih.gov
| Parameter | Finding | Technique | Reference |
|---|---|---|---|
| Molecular Mass | 6,004.2 Da | MALDI-TOF MS | nih.gov |
| Structure Confirmation | Circular (head-to-tail linkage) | MS-MS after proteolytic digestion | nih.gov |
| Biosynthetic Intermediates Detected | Mature circular peptide, full-length linear precursor, processed linear precursor | Mass Spectrometry of culture supernatants | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution structures of peptides and proteins, including other circular bacteriocins like enterocin AS-48, carnocyclin A, and acidocin B. nih.govuq.edu.au For these bacteriocins, NMR has revealed that they are composed of multiple α-helices folded into a compact, globular shape. nih.govuq.edu.au
In the case of this compound, however, a complete 3D solution structure determined directly by NMR has not been reported in the literature. uq.edu.au Instead, as mentioned in section 5.3.1, its structure has been predicted primarily through homology modeling, which relies on the known NMR structures of these related bacteriocins. nih.govasm.org While NMR has not been the principal tool for the full 3D structure elucidation of this compound itself, the technique remains the gold standard for this class of molecules and provides the foundational structural data for the computational models that are used.
Cryo-Electron Microscopy (Cryo-EM) for Receptor Complex Visualization
Cryo-electron microscopy (Cryo-EM) is a powerful structural biology technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native states. While a specific Cryo-EM structure for the this compound-receptor complex has not yet been published, the methodology holds immense potential for elucidating its mechanism of action. Recent studies have successfully used Cryo-EM to visualize the complexes of other bacteriocins, such as pediocin-like bacteriocins and lactococcin A, with their receptor, the mannose phosphotransferase system (man-PTS). nih.govrcsb.orgasm.org
It is known that several Garvicin bacteriocins, along with lactococcins, also use the man-PTS as their cellular target. asm.orgresearchgate.net Therefore, Cryo-EM could be employed to visualize the interaction between this compound and the man-PTS. This would involve co-expressing and purifying the this compound peptide and the man-PTS membrane components, vitrifying the resulting complex in a thin layer of ice, and imaging it with an electron microscope. nih.govnih.gov Advanced image processing would then generate a 3D reconstruction of the complex. arxiv.org
Such a structure would provide unprecedented, near-atomic detail of the binding interface, revealing the specific amino acid residues on both this compound and the man-PTS that are critical for recognition and pore formation. nih.govrcsb.org By capturing the receptor in its bacteriocin-bound state, Cryo-EM could confirm the conformational changes that lead to membrane disruption and cell death, as has been shown for other bacteriocins targeting the man-PTS. nih.govasm.org This structural insight is crucial for understanding the molecular basis of this compound's specificity and for the rational design of new antimicrobial agents. nih.gov
Comparative Studies of this compound with Other Bacteriocins
Genomic and Proteomic Comparisons Across Lactococcus Species
Comparative genomics reveals both the unique and conserved features of bacteriocin production among different Lactococcus species. The genetic blueprint for this compound production in Lactococcus garvieae DCC43 is encoded within a specific gene cluster. nih.govasm.org Bioinformatic and functional genetic analysis have identified this as the gar cluster, which includes the structural gene garA (encoding the precursor peptide), garX (encoding a large transmembrane protein), and operons like garBCDE (involved in immunity and transport). nih.govresearchgate.net Another putative ABC transporter operon, garFGH, is also present but appears nonessential for production or immunity. nih.govnih.gov
When compared to other bacteriocin systems in Lactococcus, such as the well-studied nisin system in Lactococcus lactis, both similarities and differences emerge. Both systems contain genes for a precursor peptide, processing enzymes, transport, and immunity. nih.govpnas.org However, the specific genes and their organization differ, reflecting their distinct evolutionary paths and the different structures of the final bacteriocin products (nisin is a lantibiotic, while this compound is a circular bacteriocin).
Proteomic studies, primarily using mass spectrometry, have been instrumental in characterizing the final this compound product and its biosynthesis. nih.gov These analyses confirmed that this compound is a 60-amino-acid circular peptide derived from a 63-amino-acid precursor. researchgate.net Crucially, proteomic analysis of culture supernatants from wild-type and mutant strains revealed the presence of both the mature circular bacteriocin and its linear precursor forms. nih.govnih.gov This finding provided the first conclusive evidence that for this compound, the cleavage of the leader peptide is a separate event that precedes the head-to-tail circularization of the peptide. nih.gov
Table 1: Comparative Genomic Features of Bacteriocin Gene Clusters in Lactococcus
| Feature | Lactococcus garvieae (this compound) | Lactococcus lactis (Nisin) |
|---|---|---|
| Bacteriocin Class | Class IIc (Circular Bacteriocin) | Class I (Lantibiotic) |
| Structural Gene | garA nih.govresearchgate.net | nisA pnas.org |
| Biosynthesis/Modification | garX, garBCDE (implicated in circularization) researchgate.netnih.gov | nisB (dehydratase), nisC (cyclase) pnas.org |
| Transporter | garBCDE, Putative: garFGH (ABC transporter) nih.gov | nisT (ABC transporter) pnas.org |
| Immunity Protein(s) | garB nih.govresearchgate.net | nisI, nisFEG (ABC transporter) pnas.org |
| Regulation | Not fully elucidated | nisR (response regulator), nisK (histidine kinase) pnas.org |
Functional Divergence and Conservation Among Circular Bacteriocins
This compound belongs to the circular bacteriocins, a group defined by a distinctive head-to-tail covalent bond that forms a circular peptide backbone. nih.govnih.gov This circular structure is a major conserved feature, granting these peptides remarkable stability against proteases, high temperatures, and wide pH ranges, which is a significant advantage over many linear peptides. nih.govresearchgate.net Structurally, many circular bacteriocins, despite having low sequence similarity, adopt a conserved globular shape known as a saposin-like fold, characterized by several alpha-helices enclosing a hydrophobic core. frontiersin.orgnih.gov
Despite these structural conservations, significant functional divergence exists among circular bacteriocins. This is most evident in their antimicrobial spectra and potency. This compound, for instance, shows potent activity against various Gram-positive bacteria, including pathogenic Listeria and Clostridium species, but is not active against Gram-negative bacteria. nih.govnih.gov In contrast, Enterocin AS-48, another well-known circular bacteriocin, has a broader spectrum that includes some Gram-negative bacteria. nih.gov This divergence is thought to arise from differences in surface-exposed amino acid residues that mediate the interaction with specific bacterial receptors. researchgate.net
Another area of divergence is in their biosynthesis. The leader peptides of circular bacteriocins are highly variable in both length and amino acid sequence, ranging from just two to over thirty residues. nih.govfrontiersin.org This suggests that while the core function of maturation and secretion is conserved, the specific recognition signals and processing machinery have diverged. For this compound, the short, 3-amino-acid leader peptide is cleaved before the circularization reaction occurs. nih.govnih.gov
Table 2: Functional Comparison of Selected Circular Bacteriocins
| Bacteriocin | Producing Strain | Target Spectrum Highlights |
|---|---|---|
| This compound | Lactococcus garvieae | Gram-positive bacteria including Listeria, Clostridium, and other Lactococcus spp. nih.govnih.gov |
| Enterocin AS-48 | Enterococcus faecalis | Broad spectrum against Gram-positive bacteria; some activity against Gram-negative bacteria. nih.govfrontiersin.org |
| Carnocyclin A | Carnobacterium maltaromaticum | Active against various lactic acid bacteria and foodborne pathogens like Listeria monocytogenes. researchgate.net |
| Gassericin A | Lactobacillus gasseri | Primarily active against closely related lactic acid bacteria. asm.org |
| Circularin A | Clostridium beijerinckii | Broad range of Gram-positive bacteria, with notable effectiveness against Clostridia. nih.govnih.gov |
Future Research Directions and Unexplored Avenues
Elucidation of Unknown Peptidases in Leader Peptide Cleavage
A significant gap in understanding Garvicin ML biosynthesis is the identity of the peptidase responsible for cleaving its three-amino-acid leader peptide. asm.orgresearchgate.net Evidence strongly suggests that this cleavage event is independent of and precedes the circularization of the peptide. researchgate.netnih.gov Functional genetic analysis of the GarML gene cluster has shown that none of the encoded proteins appear to possess peptidase or protease domains. asm.orgasm.org This has led to the hypothesis that a host-encoded peptidase, not located within the GarML gene cluster, is responsible for this crucial maturation step. asm.orgasm.org
The inability to achieve stable heterologous production of some circular bacteriocins in different species may be explained by the absence of the required specific or nonspecific peptidase in the new host. nih.gov Identifying this unknown peptidase is a critical step. Future research should focus on techniques to isolate and characterize this enzyme. This could involve proteomic approaches to identify proteins that interact with the GarML precursor peptide or genetic screening of the L. garvieae DCC43 genome for potential peptidase candidates. Unraveling this mystery will not only provide a more complete picture of GarML biosynthesis but could also facilitate the heterologous production of GarML and other circular bacteriocins. asm.org
Detailed Structural and Functional Characterization of GarML Biosynthesis Enzymes
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. nih.gov While bioinformatic analysis has provided initial predictions, the precise roles and structures of the enzymes involved in circularization and transport are yet to be fully elucidated. nih.govresearchgate.net
The gar gene cluster includes several key components essential for GarML production and immunity: nih.govsecondarymetabolites.org
| Gene/Operon | Encoded Protein/Complex | Putative Function | Impact of Deletion/Inactivation |
| garA | Bacteriocin (B1578144) precursor | Precursor peptide of GarML | Abolishes production |
| garX | Large transmembrane protein | Indispensable for biosynthesis and immunity; implicated in circularization | Abolishes production; high sensitivity to GarML |
| garBCDE | Immunity protein (GarB), ATPase, and two transmembrane proteins | Immunity and biosynthesis; implicated in circularization | Abolishes production; high sensitivity to GarML |
| garFGH | ABC transporter complex | Not required for production or immunity | No effect on production or immunity |
This table summarizes the components of the this compound gene cluster and their roles based on functional genetic analysis. nih.govnih.govresearchgate.net
Functional studies have demonstrated that the garX and garBCDE operons are indispensable for the circularization of GarML and for providing immunity to the producer strain. nih.govnih.gov The proposed model for biosynthesis suggests that after the leader peptide is cleaved by an unknown peptidase, a multicomplex formed by GarCDE and GarX facilitates the export and concomitant circularization of the peptide. researchgate.net
Future research should aim to purify these protein complexes and characterize their structure and function in detail. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information. In vitro reconstitution of the circularization reaction with purified components would offer definitive proof of their roles and allow for a detailed mechanistic investigation. Understanding the interplay between these proteins is crucial for a complete picture of circular bacteriocin biosynthesis.
Rational Design of Enhanced this compound Variants with Modified Specificity
The unique circular structure of this compound contributes to its high stability against pH, temperature, and proteases, making it an attractive candidate for protein engineering. nih.govnih.gov Rational design strategies can be employed to create GarML variants with enhanced properties, such as improved antimicrobial activity, altered target specificity, or increased stability.
Homology modeling, based on the known structures of other circular bacteriocins like enterocin (B1671362) AS-48 and carnocyclin A, suggests that GarML folds into a compact globular structure with a hydrophobic core and a positively charged surface. asm.orgresearchgate.net This structural information provides a basis for targeted mutagenesis. For instance, specific amino acid substitutions could be introduced to modify the surface charge or hydrophobicity, potentially altering its interaction with the target cell membrane.
Furthermore, the development of synthetic biology approaches, such as the use of butelase-mediated macrocyclization, has opened new avenues for the efficient synthesis of circular bacteriocins, including this compound. frontiersin.org This allows for the creation of linear precursors that can be cyclized in vitro, facilitating the production and testing of numerous variants. By systematically altering the amino acid sequence, it may be possible to design GarML variants with tailored specificities, targeting a broader or more specific range of pathogenic bacteria. mdpi.com
Investigation of this compound Role in Microbial Ecology and Interspecies Competition
Bacteriocins are recognized as key players in the competitive interactions within microbial communities. biorxiv.orgnih.gov They provide a significant advantage to the producing organism by inhibiting the growth of closely related species competing for the same resources. nih.gov this compound, produced by L. garvieae DCC43 isolated from the intestine of a Mallard duck, likely plays a crucial role in shaping the microbial landscape of its natural habitat. nih.govunit.no
Studies on other bacteriocins, like enterocin AS-48, have shown their importance in providing a colonization advantage in the highly competitive environment of the gut. nih.gov Similarly, this compound's potent activity against other Lactococcus strains suggests it is a key factor in intra- and interspecies competition. nih.govresearchgate.net
Future research should investigate the ecological significance of this compound in its native environment. This could involve co-culture experiments with other gut commensals and pathogens to assess its impact on microbial population dynamics. Metagenomic and metatranscriptomic analyses of gut microbial communities in the presence and absence of GarML-producing strains could provide insights into its influence on community structure and function. Understanding these ecological roles is essential for harnessing the full potential of this compound as a probiotic or a targeted antimicrobial agent. nih.govdntb.gov.ua
Development of Novel Research Tools and Methodologies for Bacteriocin Studies
Advancing our understanding of this compound and other bacteriocins relies on the continuous development of innovative research tools and methodologies. While traditional methods like agar (B569324) diffusion tests and PCR analysis have been foundational, new approaches are needed to address more complex questions. mdpi.comresearchgate.net
For instance, the development of more efficient heterologous expression systems is crucial for producing sufficient quantities of GarML and its variants for structural and functional studies. mdpi.com The challenges associated with the unknown peptidase highlight the need for novel screening methods to identify such accessory proteins.
In the realm of rational design, computational tools and machine learning algorithms are becoming increasingly valuable for predicting the effects of amino acid substitutions on peptide structure and activity. mdpi.com Furthermore, advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy are indispensable for characterizing the structure and post-translational modifications of bacteriocins. mdpi.com The development of standardized and high-throughput assays for antimicrobial activity and specificity will also accelerate the discovery and engineering of novel bacteriocins. frontiersin.org
Q & A
Q. What is the structural configuration of mature Garvicin ML and how is it biosynthesized?
this compound is synthesized as a 63-amino acid precursor with a 3-amino acid leader peptide that is cleaved during maturation. Post-translational modification forms a covalent bond between the N- and C-termini, creating a circular 60-amino acid structure. Structural elucidation involved tandem mass spectrometry for de novo sequencing and reverse genetics to identify the operon encoding the bacteriocin .
Q. Which Gram-positive bacterial species are inhibited by this compound?
this compound exhibits broad-spectrum activity against Enterococcus spp., Lactococcus spp., Lactobacillus spp., Listeria spp., Clostridium spp., and Streptococcus spp. This inhibitory profile was determined via agar diffusion assays and broth microdilution methods across diverse bacterial strains .
Q. How is the circular conformation of this compound critical to its stability and function?
The circular structure confers protease resistance, as demonstrated by trypsin/chymotrypsin digestion assays. Comparative circular dichroism (CD) spectroscopy revealed retained α-helical content in circular versus linear analogs during thermal denaturation (20–90°C), confirming structural stability essential for environmental persistence .
Q. What methodologies quantify this compound's antimicrobial potency in vitro?
Minimum inhibitory concentration (MIC) values are determined using broth microdilution assays under standardized conditions (pH 5.0–7.0, 37°C). Radial diffusion assays with neutralized supernatants validate activity, while checkerboard assays assess synergy with other antimicrobials by calculating fractional inhibitory concentration (FIC) indices .
Advanced Research Questions
Q. What experimental approaches identify the molecular receptors involved in this compound's bactericidal activity?
Spontaneous mutant screening (6- to 11-fold reduced sensitivity) combined with PCR and sequencing identified chromosomal deletions in malEFG, encoding a maltose ABC transporter. Complementation assays restored wild-type sensitivity, confirming its role. Dose-dependent expression of malEFG further correlated with bacteriocin sensitivity .
Q. How can heterologous expression systems be optimized for high-yield this compound production?
Cloning the garML operon into hosts like Corynebacterium glutamicum and optimizing synthetic media formulations (e.g., nitrogen sources) improves yields. However, native Lactococcus garvieae strains outperform engineered systems, necessitating promoter engineering and secretion signal optimization for industrial scalability .
Q. How do researchers reconcile conflicting hypotheses about this compound's membrane interaction mechanisms?
Biophysical studies using surface plasmon resonance and molecular dynamics simulations differentiate between receptor-mediated insertion (via maltose ABC transporter) and electrostatic/hydrophobic interactions. Mutagenesis of conserved F-domain residues and liposome leakage assays validate dominant mechanisms .
Q. What in vivo models demonstrate this compound's physiological effects beyond direct antimicrobial action?
Murine studies comparing bacteriocin-producing versus isogenic non-producing strains revealed significant serum metabolite alterations (e.g., reduced pro-inflammatory cytokines) via LC-MS/MS. Longitudinal sampling with paired t-tests (p<0.05) confirmed bacteriocin-modulated host responses independent of pathogen load .
Q. How do researchers address contradictory data regarding this compound's pH-dependent activity profiles?
Multi-laboratory validation studies using standardized buffer systems (pH 4.0–8.0) with ionic strength controls identified methodological variables (e.g., cation-adjusted media) as confounders. Meta-analysis of published MIC values highlighted protocol harmonization needs .
Q. What genetic engineering strategies improve this compound's activity against resistant phenotypes?
Fusion with cell-penetrating peptides (e.g., penetratin) via split-intein ligation enhances uptake in transporter-deficient strains. Directed evolution of the garML operon through error-prone PCR and microfluidics-based screening isolates variants with lower MBC values against resistant mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
